4-Chloro-2-ethynyl-1-isobutoxybenzene
Description
4-Chloro-2-ethynyl-1-isobutoxybenzene is an organic compound that belongs to the class of substituted benzenes It features a benzene ring substituted with a chlorine atom at the 4-position, an ethynyl group at the 2-position, and an isobutoxy group at the 1-position
Properties
Molecular Formula |
C12H13ClO |
|---|---|
Molecular Weight |
208.68 g/mol |
IUPAC Name |
4-chloro-2-ethynyl-1-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C12H13ClO/c1-4-10-7-11(13)5-6-12(10)14-8-9(2)3/h1,5-7,9H,8H2,2-3H3 |
InChI Key |
AXEZECFWCHTOAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Cl)C#C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-1-isobutoxybenzene Intermediate
The initial step involves the preparation of 4-chloro-1-isobutoxybenzene, which serves as the core scaffold.
- Method: Nucleophilic aromatic substitution or Williamson ether synthesis where 4-chlorophenol is alkylated with isobutyl bromide or isobutyl tosylate under basic conditions (e.g., potassium carbonate in acetone or DMF).
- Reaction conditions: Reflux for several hours (6–12 h) under inert atmosphere.
- Yield: Typically high, around 85–95%.
Introduction of the Ethynyl Group at the 2-Position
The ethynyl group is introduced via palladium-catalyzed cross-coupling reactions, commonly the Sonogashira coupling, using a 2-halogenated intermediate.
- Starting material: 2-bromo-4-chloro-1-isobutoxybenzene.
- Reagents: Terminal alkyne (acetylene or a protected ethynyl reagent), palladium catalyst (e.g., Pd(PPh3)2Cl2), copper(I) iodide as co-catalyst, and a base such as triethylamine or diisopropylethylamine.
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
- Temperature: Room temperature to 60°C.
- Time: 12–24 hours.
- Yield: 70–90%, depending on the catalyst system and substrate purity.
Alternative Route via Directed Lithiation and Alkynylation
Another approach involves directed ortho-lithiation of 4-chloro-1-isobutoxybenzene followed by reaction with an ethynyl electrophile.
- Procedure:
- Treatment of 4-chloro-1-isobutoxybenzene with n-butyllithium at low temperature (-78°C) to generate the lithiated intermediate at the 2-position.
- Subsequent quenching with trimethylsilylacetylene or ethynyl bromide.
- Work-up: Acidic or fluoride ion-mediated deprotection if silyl-protected alkynes are used.
- Yield: Typically moderate to high (60–85%).
Representative Experimental Data and Reaction Conditions
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Williamson Ether Synthesis | 4-Chlorophenol + isobutyl bromide, K2CO3, acetone, reflux 8 h | 90 | High purity achieved by recrystallization |
| 2 | Halogenation | Bromination at 2-position using N-bromosuccinimide (NBS) or bromine in acetic acid | 80 | Regioselective bromination confirmed by NMR |
| 3 | Sonogashira Coupling | 2-Bromo-4-chloro-1-isobutoxybenzene + acetylene, Pd(PPh3)2Cl2, CuI, Et3N, THF, 50°C, 16 h | 85 | Purification by column chromatography; confirmed by LC-MS and NMR |
| 4 | Directed Lithiation | 4-Chloro-1-isobutoxybenzene + n-BuLi (-78°C), then ethynyl bromide, quench, work-up | 75 | Requires strict anhydrous and low-temperature conditions |
Analytical and Characterization Data
- Nuclear Magnetic Resonance (NMR):
- $$^{1}H$$ NMR shows characteristic aromatic proton shifts consistent with substitution pattern.
- Ethynyl proton appears as a singlet around 3.0 ppm.
- Isobutoxy protons show typical multiplets for methyl and methylene groups.
- Mass Spectrometry (MS):
- Molecular ion peak consistent with the molecular weight of 4-Chloro-2-ethynyl-1-isobutoxybenzene.
- Infrared Spectroscopy (IR):
- Sharp absorption near 2100–2200 cm$$^{-1}$$ indicative of the ethynyl C≡C stretch.
- High-Performance Liquid Chromatography (HPLC):
- Purity typically >95% after purification.
Summary of Research Outcomes
- The Sonogashira coupling method is the most widely used and reliable approach for introducing the ethynyl group at the 2-position of 4-chloro-1-isobutoxybenzene, offering good yields and operational simplicity.
- The directed lithiation approach provides an alternative route but requires stringent control of reaction conditions to avoid side reactions.
- The initial preparation of the isobutoxy-substituted intermediate is straightforward via classical ether synthesis.
- Purification techniques such as recrystallization and silica gel chromatography are effective in obtaining high-purity products.
- Analytical data confirm the structure and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethynyl-1-isobutoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethynyl group can be reduced to an alkene or alkane using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Various substituted benzene derivatives
Scientific Research Applications
4-Chloro-2-ethynyl-1-isobutoxybenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethynyl-1-isobutoxybenzene depends on the specific application and the target system
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the ethynyl and isobutoxy groups influence the reactivity and selectivity of the compound.
Nucleophilic Addition: The ethynyl group can participate in nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Hydrogen Bonding: The isobutoxy group can form hydrogen bonds with other molecules, influencing the compound’s solubility and interactions with biological targets.
Comparison with Similar Compounds
4-Chloro-2-ethynyl-1-isobutoxybenzene can be compared with other similar compounds to highlight its uniqueness:
4-Chloro-2-ethynyl-1-methoxybenzene: Similar structure but with a methoxy group instead of an isobutoxy group. The isobutoxy group provides different steric and electronic effects.
4-Chloro-2-ethynyl-1-ethoxybenzene: Similar structure but with an ethoxy group. The isobutoxy group has a larger alkyl chain, influencing the compound’s properties.
4-Chloro-2-ethynyl-1-propoxybenzene: Similar structure but with a propoxy group. The isobutoxy group has a branched structure, providing different steric effects.
The unique combination of the chlorine, ethynyl, and isobutoxy groups in this compound makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Q & A
Q. What are the optimal reaction conditions for synthesizing 4-Chloro-2-ethynyl-1-isobutoxybenzene, and how can researchers monitor reaction completion?
- Methodology : A common approach involves nucleophilic substitution under reflux conditions. For example, 4-hydroxyacetophenone derivatives can react with alkyl halides (e.g., 4-chlorobenzyl chloride) in ethanol using anhydrous K₂CO₃ as a base, with reflux times of 6–12 hours . Reaction completion can be monitored via colorimetric changes (e.g., precipitate formation) or analytical techniques like TLC (Rf comparison) or HPLC (retention time shifts). For ethynyl group introduction, Sonogashira coupling under inert atmosphere with Pd/Cu catalysts is recommended .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for the ethynyl proton (~2.5–3.5 ppm) and isobutoxy methyl groups (0.9–1.2 ppm). Chlorine substituents induce deshielding in adjacent aromatic protons .
- IR Spectroscopy : Confirm ethynyl C≡C stretch (~2100 cm⁻¹) and isobutoxy C-O stretch (~1100 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₂H₁₂ClO).
- X-ray Crystallography : Resolve steric effects of the bulky isobutoxy group (if single crystals are obtainable) .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodology : Stability studies in buffered solutions (pH 2–12) show degradation occurs outside pH 5–9, particularly under acidic conditions due to ethynyl group protonation. Use HPLC to track decomposition products (e.g., hydrolysis to ketones) and UV-Vis spectroscopy to monitor absorbance shifts at 270–300 nm .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of the ethynyl group in this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals to predict regioselectivity in cycloadditions. For example, the ethynyl LUMO energy (-1.8 eV) suggests reactivity with azides in Huisgen reactions. Compare computed IR/NMR spectra with experimental data to validate models .
Q. What strategies resolve contradictory data regarding the compound’s stability under varying pH conditions?
- Methodology : Contradictions may arise from solvent polarity or trace metal ions. Conduct kinetic studies under controlled conditions:
- Use chelating agents (e.g., EDTA) to suppress metal-catalyzed degradation.
- Perform Arrhenius analysis (25–60°C) to extrapolate shelf-life.
- Pair HPLC with mass spectrometry to identify degradation pathways (e.g., oxidation vs. hydrolysis) .
Q. How to design experiments to study cycloaddition reactions involving the ethynyl group for pharmaceutical intermediates?
- Methodology :
- Click Chemistry : React with azides (e.g., benzyl azide) using Cu(I) catalysts in THF/water (3:1) at 50°C. Monitor via in situ Raman spectroscopy for C≡C bond disappearance (~2100 cm⁻¹) .
- Bioorthogonal Applications : Evaluate reaction kinetics with tetrazines in PBS buffer (pH 7.4) using stopped-flow UV-Vis to quantify second-order rate constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
